![molecular formula C21H19N3O6 B2713263 ethyl 4-[[3-(3-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carbonyl]amino]benzoate CAS No. 863612-58-2](/img/no-structure.png)

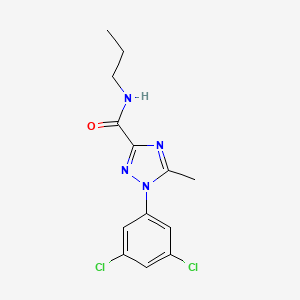

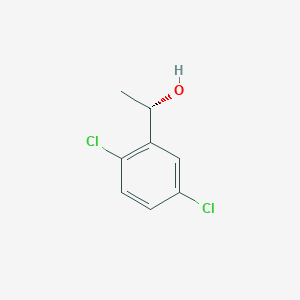

ethyl 4-[[3-(3-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carbonyl]amino]benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “ethyl 4-[[3-(3-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carbonyl]amino]benzoate” is a chemical compound with the linear formula C24H29NO5 .

Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C24H29NO5 . The molecular weight of the compound is 411.502 .Aplicaciones Científicas De Investigación

Anticancer Potential

The title compound exhibits cytotoxic activity against breast cancer cells through ERα inhibition. Molecular docking studies reveal a more negative binding free energy compared to tamoxifen, suggesting its potential as an anticancer agent candidate .

Organic Light Emitting Diodes (OLEDs) and Solar Cells (OSCs)

Theoretical investigations demonstrate that complexes of this compound with Pt2+, Pd2+, Ni2+, Ir3+, Rh3+, and Zn2+ enhance OLED and OSC properties. These studies explore its charge transport and luminescence characteristics .

Plant Hormone Research

Indole derivatives play a crucial role in plant biology. Although not directly related to this compound, understanding its structural features may contribute to insights into plant hormone pathways, including indole-3-acetic acid .

UV Filters in Cosmetics

While not explicitly studied for this compound, related benzoates are used as UV filters in sunscreens and cosmetics. Investigating its photoprotective properties could be valuable .

Electroactive Conducting Copolymers

Ethyl 4-aminobenzoate can form an electroactive conducting copolymer with o-anisidine. This property has potential applications in materials science and electronics .

Schiff Base Synthesis

By reacting ethyl 4-aminobenzoate with 2-hydroxy-4-methoxybenzaldehyde, a Schiff base—ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate—can be synthesized. Schiff bases have diverse applications in coordination chemistry and catalysis .

Safety and Hazards

Direcciones Futuras

Research into similar compounds has shown potential in the field of cancer treatment. For example, a study on a new hybrid compound of chalcone-salicylate showed promising results in in silico studies for its cytotoxic activity against breast cancer . This suggests that there may be potential for future research into the compound “ethyl 4-[[3-(3-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carbonyl]amino]benzoate” and its analogs in the field of cancer treatment.

Mecanismo De Acción

Target of Action

Ethyl 4-[[3-(3-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carbonyl]amino]benzoate is a local anesthetic . The primary targets of this compound are the sodium ion (Na+) channels on the nerve membrane . These channels play a crucial role in the conduction of nerve impulses .

Mode of Action

The compound interacts with its targets by binding to specific parts of the sodium ion (Na+) channel on the nerve membrane . This interaction affects the membrane potential by reducing the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses . As a result, ethyl 4-[[3-(3-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carbonyl]amino]benzoate can reduce the excitability of the membrane without affecting the resting potential .

Biochemical Pathways

It is known that the compound’s action on sodium ion channels disrupts the normal flow of ions, which can affect various cellular processes dependent on ion gradients .

Result of Action

The molecular and cellular effects of ethyl 4-[[3-(3-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carbonyl]amino]benzoate’s action primarily involve the inhibition of nerve impulse conduction . This results in a loss of local sensation without affecting consciousness, making it useful for local surgery and treatment .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 4-[[3-(3-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carbonyl]amino]benzoate involves the reaction of 3-(3-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxylic acid with ethyl 4-aminobenzoate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with a deprotecting agent such as trifluoroacetic acid (TFA) to remove the protecting group and obtain the final product.", "Starting Materials": [ "3-(3-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxylic acid", "ethyl 4-aminobenzoate", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "trifluoroacetic acid (TFA)" ], "Reaction": [ "Step 1: Dissolve 3-(3-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxylic acid (1.0 equiv) and ethyl 4-aminobenzoate (1.2 equiv) in dry dichloromethane (DCM).", "Step 2: Add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equiv) and 4-dimethylaminopyridine (DMAP) (0.1 equiv) to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Filter the reaction mixture to remove the dicyclohexylurea byproduct and concentrate the filtrate under reduced pressure.", "Step 4: Dissolve the resulting intermediate in a mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM) (1:1 v/v) and stir at room temperature for 2 hours.", "Step 5: Concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography to obtain ethyl 4-[[3-(3-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carbonyl]amino]benzoate as a white solid." ] } | |

Número CAS |

863612-58-2 |

Fórmula molecular |

C21H19N3O6 |

Peso molecular |

409.398 |

Nombre IUPAC |

ethyl 4-[[3-(3-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carbonyl]amino]benzoate |

InChI |

InChI=1S/C21H19N3O6/c1-3-30-20(27)13-7-9-14(10-8-13)23-18(25)17-12-22-21(28)24(19(17)26)15-5-4-6-16(11-15)29-2/h4-12H,3H2,1-2H3,(H,22,28)(H,23,25) |

Clave InChI |

BWTCSMBWCLQQLT-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CNC(=O)N(C2=O)C3=CC(=CC=C3)OC |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-fluoro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2713181.png)

![6-(2,5-Dimethylphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2713184.png)

![4-[(2-Chlorophenyl)methyl]thiomorpholine-3,5-dione](/img/structure/B2713185.png)

![2-Chloro-N-[5-(4-fluoro-benzyl)-thiazol-2-yl]-acetamide](/img/structure/B2713190.png)

![(E)-4-(Dimethylamino)-N-[[4-(4-methyl-1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]methyl]but-2-enamide](/img/structure/B2713191.png)

![2-(3-Propyl-[1,2,4]oxadiazol-5-yl)-piperidine](/img/structure/B2713198.png)

![[(3S,4R)-3-Amino-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methanone;dihydrochloride](/img/structure/B2713201.png)